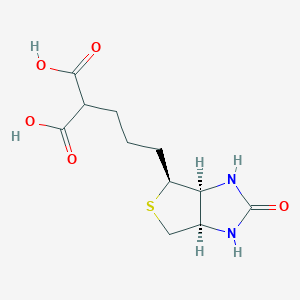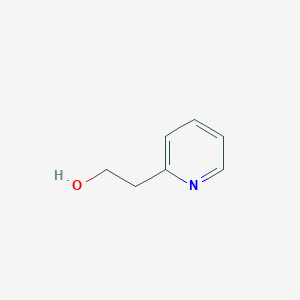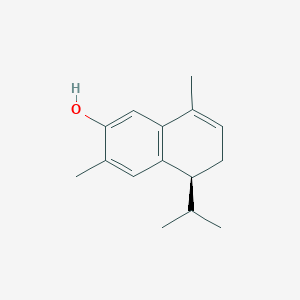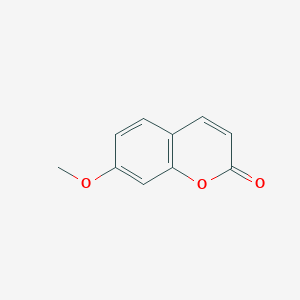
7-甲氧基香豆素
描述
它存在于多种植物中,包括无毛蛇床草 (Herniaria glabra)、三叶蛇草 (Ayapana triplinervis) 和李属 (Prunus) 的某些物种 。香豆素以其生物活性而闻名,并因其潜在的治疗应用而受到研究。
科学研究应用
化学: 香豆素用作合成其他香豆素衍生物的前体。
生物学: 它因其生物活性而受到研究,包括抗氧化、抗菌和抗真菌特性.
医学: 负载香豆素的纳米颗粒在癌症治疗中显示出希望,特别是在乳腺癌模型中。它还因其抗炎和镇痛作用而受到研究。
作用机制
香豆素通过各种分子靶标和途径发挥作用。 例如,在癌症治疗中,负载香豆素的纳米颗粒通过激活半胱天冬酶并抑制抗凋亡蛋白来诱导癌细胞凋亡(程序性细胞死亡) 。 此外,香豆素已被证明可以抑制转移相关基因,从而阻止癌细胞扩散 。
生化分析
Biochemical Properties
Herniarin has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit antimicrobial activity , suggesting that it may interact with biomolecules in microbial cells to inhibit their growth.
Cellular Effects
Herniarin has been found to have significant effects on various types of cells. For example, it has been shown to inhibit inflammation in LPS-activated RAW264.7 Macrophages by suppressing NF-κB and MAPK activation . This suggests that Herniarin can influence cell function by impacting cell signaling pathways .
Molecular Mechanism
It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
One study has reported that Herniarin exhibits a melting point of 193 °C, suggesting its stability under high temperatures
Dosage Effects in Animal Models
In animal models, Herniarin has been shown to have a weak estrogenic activity in vitro and in vivo . The effects of Herniarin can vary with different dosages. For instance, Herniarin at a dose of 1 mg/kg induced a significant increase of vaginal epithelial height in postmenopausal-like rat models
Metabolic Pathways
It is known that coumarins, including Herniarin, originate from the phenylpropanoid pathway in plants
Subcellular Localization
It is known that the biosynthesis of coumarins, including Herniarin, involves multiple subcellular compartments, including the cytosol and endoplasmic reticulum
准备方法
合成路线及反应条件
香豆素可以通过伞形酮 (7-羟基香豆素) 的甲基化合成。 该过程涉及在碱(如碳酸钾)存在下使用甲基化试剂(如硫酸二甲酯或碘甲烷) 。反应通常在回流条件下进行,产物通过重结晶进行纯化。
工业生产方法
在工业环境中,香豆素可以使用生物催化方法生产。 例如,伞形酮可以使用酶(如来自阿维链霉菌的 O-甲基转移酶)转化为香豆素 。与传统的化学合成相比,该方法提供了一种更环保的方法。
化学反应分析
反应类型
香豆素经历各种化学反应,包括:
氧化: 香豆素可以被氧化成不同的产物,具体取决于所使用的条件和试剂。
还原: 还原反应可以改变香豆素的结构,可能导致新的衍生物。
取代: 香豆素可以发生取代反应,其中官能团被其他基团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用硼氢化钠等还原剂。
取代: 卤代烃和碱等试剂通常用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以导致羟基化衍生物的形成,而取代反应可以在香豆素结构中引入新的官能团 。
相似化合物的比较
香豆素类似于其他香豆素衍生物,如伞形酮、七叶树皮素和香荚兰素。它具有独特的特性,使其与这些化合物区别开来:
属性
IUPAC Name |
7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIALPBMIOVAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060196 | |
| Record name | 2H-1-Benzopyran-2-one, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
334.00 to 335.00 °C. @ 760.00 mm Hg | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.133 mg/mL | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
531-59-9 | |
| Record name | Methylumbelliferone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Herniarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxycoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHOXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGK72G008A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 118 °C | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does herniarin impact cancer cells?
A1: Research suggests herniarin exhibits anticancer activity through various mechanisms. In breast cancer models, herniarin appears to modulate the liver X receptor-α/β-PI3K-Akt-Maf1 pathway, influencing lipid metabolism and energy consumption in tumor cells []. It also demonstrates cytotoxic and apoptotic effects in breast cancer cell lines, potentially through the upregulation of the Bax protein [].
Q2: Can herniarin protect against genotoxicity induced by drugs like cisplatin?
A2: Studies suggest that pre-treatment with herniarin can mitigate cisplatin-induced genotoxicity and apoptosis in rat bone marrow cells. This protective effect is attributed to a reduction in micronuclei formation, decreased reactive oxygen species levels, and modulation of apoptotic pathways [].
Q3: Does herniarin offer protection against radiation-induced damage?
A3: Research indicates that herniarin may protect human lymphocytes from ionizing radiation-induced damage. Pre-treatment with herniarin was found to reduce micronuclei frequency, apoptosis, and reactive oxygen species levels in irradiated lymphocytes, suggesting a potential radioprotective effect [].
Q4: How does herniarin interact with bladder cancer cells?
A4: Herniarin demonstrates multifaceted effects on bladder cancer cells, impacting cell viability, migration, cell cycle progression, and apoptosis induction. It induces cell cycle arrest at different phases depending on the bladder cancer cell line's grade and invasiveness [].
Q5: Does herniarin exhibit anti-inflammatory activity?
A5: Studies suggest that herniarin, alongside other compounds from Distictis buccinatoria, possesses anti-inflammatory properties. In a mouse model, herniarin significantly inhibited 12-O-tetradecanoylphorbol-13-acetate-induced auricular edema [].
Q6: Does herniarin have an effect on muscle atrophy?
A6: Research indicates that an ethanol extract of chamomile, containing herniarin as one of its active components, can ameliorate muscle atrophy in a mouse model. This effect is linked to the modulation of protein catalytic pathways, myogenesis, and mitochondrial function [].
Q7: What is the molecular formula and weight of herniarin?
A7: Herniarin (7-methoxycoumarin) has the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol.
Q8: What spectroscopic data are available for herniarin?
A8: Herniarin's structure is confirmed through various spectroscopic techniques. 1H NMR and 13C NMR data are extensively reported, revealing characteristic signals for its coumarin structure and the methoxy substituent [, , , ]. UV and IR spectroscopy data further support its aromatic nature and the presence of specific functional groups [, ].
Q9: What is known about the metabolism of herniarin in rats?
A9: Studies on rats show that herniarin undergoes extensive metabolism. It is primarily metabolized into 2-hydroxy-4-methoxyphenylacetic acid, along with other metabolites such as 2-hydroxy-4-methoxyphenylpropionic acid and 2,4-dihydroxyphenylpropionic acid. Conjugated metabolites, including umbelliferone and 3,7-dihydroxycoumarin, are also excreted [].
Q10: Does the gut microflora play a role in herniarin metabolism?
A10: Yes, the rat caecal microflora contributes to the metabolism of herniarin, further demonstrating its complex metabolic fate [].
Q11: What analytical techniques are employed to quantify herniarin in plant materials?
A11: Various methods, including GC-MS, HPLC, and HPLC-PAD-MS, are used for the qualitative and quantitative analysis of herniarin in plant materials. These techniques allow for the separation, identification, and quantification of herniarin alongside other compounds present in complex plant matrices [, , , , ].
Q12: Are there specific extraction methods for isolating herniarin from plant sources?
A12: Several extraction techniques are employed for herniarin isolation, including solvent extraction, supercritical fluid extraction, and ultrasound-assisted extraction. These methods offer varying degrees of selectivity, efficiency, and environmental impact [, , ].
Q13: Is there any information available regarding the toxicity of herniarin?
A13: While herniarin exhibits various biological activities, information regarding its toxicity and long-term effects is limited and requires further investigation.
Q14: Are there known cases of allergic reactions to herniarin?
A14: Herniarin has been identified as a potential allergen in some cases. For instance, it has been reported as a potential sensitizer in chamomile, which can lead to allergic contact dermatitis and other allergic reactions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


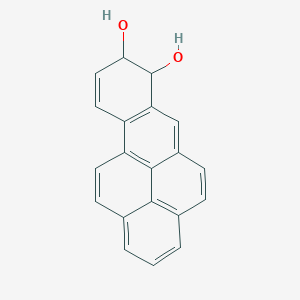

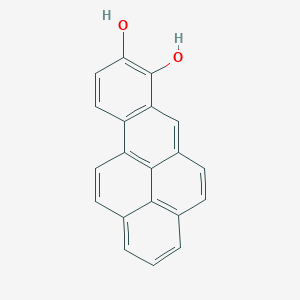
![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)
![benzo[a]pyren-9-ol](/img/structure/B196084.png)
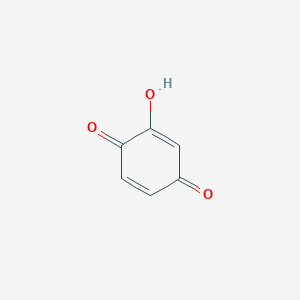


![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)
